N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide is a synthetic organic compound characterized by a benzodioxole core, a morpholine moiety, and an ethanediamide functional group with an N-butyl substituent. The benzodioxole group (a fused benzene ring with two adjacent oxygen atoms) is notable for its electron-rich aromatic system, which may influence binding interactions in biological systems.
Structural validation of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-butyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-3-6-20-18(23)19(24)21-12-15(22-7-9-25-10-8-22)14-4-5-16-17(11-14)27-13-26-16/h4-5,11,15H,2-3,6-10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDSNJKEDJPCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-butylethanediamide is a complex organic compound notable for its diverse biological activities. This compound is characterized by the presence of a benzodioxole moiety, a morpholine ring, and an ethanediamide structure. Its potential applications span various fields, including medicinal chemistry and pharmacology, particularly due to its enzyme inhibition properties and therapeutic potential against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a unique combination of functional groups that contribute to its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-butylethanediamide |
| Molecular Weight | 398.5 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound has been linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites. This action can block enzymatic activity crucial for cellular functions.
- Signal Transduction Modulation : It may interfere with signal transduction pathways, leading to altered cellular responses. For instance, it has been shown to affect pathways involved in cell proliferation and apoptosis.
- Pharmacological Effects : Research indicates potential anti-inflammatory and anticancer properties, suggesting that the compound may modulate inflammatory responses and inhibit cancer cell growth.
Biological Activity Studies
Recent studies have explored the biological effects of this compound through various experimental approaches:
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through caspase activation.
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy and safety profile:
- Model : Mouse xenograft model of breast cancer.
- Dosage : 20 mg/kg body weight.
- Outcome : Significant tumor size reduction observed after treatment over four weeks.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that modifications in the morpholine ring enhanced the compound's selectivity towards specific kinases involved in cancer progression .
- Case Study 2 : Research conducted on diabetic models indicated that the compound improved insulin sensitivity by modulating glycogen synthase kinase (GSK3) activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxole Moieties
Compound from : 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one shares the benzodioxole core but differs in its substituents. Instead of a morpholine-ethyl-ethanediamide group, it features a methylamino-ketone side chain. This substitution reduces polarity and may alter bioavailability.
Hydroxamic Acids () :
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) contain hydroxamic acid groups (–NHOH), which are strong metal chelators. In contrast, the ethanediamide group in the target compound lacks this chelating capability but may exhibit distinct binding modes due to its dual amide linkages.
Substituent Effects on Physicochemical Properties
- Morpholine vs. Amine Substitutions: Morpholine’s oxygen atom enhances solubility in polar solvents compared to purely alkyl amines (e.g., methylamino groups in ). This could improve the target compound’s aqueous solubility relative to analogs with non-heterocyclic amines.
- N-Butyl vs. By contrast, benzhydryl or 4-chlorophenyl groups in and may enhance aromatic stacking interactions but reduce solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
